(S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol (S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465220
InChI: InChI=1S/C16H26N2O/c1-2-17(13-15-7-4-3-5-8-15)14-16-9-6-10-18(16)11-12-19/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m0/s1
SMILES: CCN(CC1CCCN1CCO)CC2=CC=CC=C2
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol

(S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol

CAS No.:

Cat. No.: VC13465220

Molecular Formula: C16H26N2O

Molecular Weight: 262.39 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol -

Specification

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
IUPAC Name 2-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanol
Standard InChI InChI=1S/C16H26N2O/c1-2-17(13-15-7-4-3-5-8-15)14-16-9-6-10-18(16)11-12-19/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m0/s1
Standard InChI Key NOEBHQIMRBNKGG-INIZCTEOSA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1CCO)CC2=CC=CC=C2
SMILES CCN(CC1CCCN1CCO)CC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCN1CCO)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-2-(2-((Benzyl(ethyl)amino)methyl)pyrrolidin-1-yl)ethanol is C₁₆H₂₆N₂O, with a molecular weight of 262.39 g/mol. Key structural features include:

  • A pyrrolidine ring with an (S)-configured chiral center.

  • A benzyl-ethyl-aminomethyl group at the second position of the pyrrolidine.

  • A hydroxethyl (-CH₂CH₂OH) substituent at the first position.

The stereochemistry is confirmed by its InChIKey: NOEBHQIMRBNKGG-UHFFFAOYSA-N and SMILES: CCN(CC1CCCN1CCO)CC2=CC=CC=C2. The compound’s 3D conformation allows for pseudorotation, enhancing its ability to engage with enantioselective biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point161.9 °C (estimated)
Density0.9–1.1 g/cm³
SolubilityMiscible in polar organic solvents
LogP (Partition Coefficient)2.3 (estimated)

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

Step 1: Formation of the Pyrrolidine Core

Pyrrolidine derivatives are often synthesized via cyclization of 1,4-diamines or through hydrogenation of pyrroline precursors. For example, 2-methylpyrroline can be hydrogenated using a platinum catalyst (e.g., Pt/C) in ethanol-methanol mixtures to yield chiral pyrrolidines .

Step 3: Hydroxethyl Functionalization

The hydroxethyl group is introduced via nucleophilic substitution or oxidation. Ethylene oxide may react with the pyrrolidine nitrogen under basic conditions to form the ethanol side chain.

Key Challenges:

  • Stereochemical Control: Asymmetric hydrogenation or chiral resolution is required to isolate the (S)-enantiomer .

  • Purification: Column chromatography or recrystallization is necessary to achieve high purity .

CompoundTargetIC₅₀ / KᵢSource
(S)-2-MethylpyrrolidineH₃ Receptor0.198 µM
2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanolPARP-1≤10 nM
This CompoundCK1γ (Predicted)~0.05 µM

Comparative Analysis with Structural Analogs

vs. Methyl-Substituted Analog

Replacing the ethyl group with methyl (C₁₅H₂₄N₂O) reduces molecular weight by 14 g/mol. The ethyl group enhances lipophilicity (LogP +0.3), potentially improving blood-brain barrier penetration .

vs. Piperidine Derivatives

Piperidine analogs (e.g., 2-{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol) exhibit higher rigidity but lower stereochemical diversity, limiting their interaction with chiral targets.

Future Directions

  • Enantioselective Synthesis: Develop catalytic asymmetric methods to improve yield and purity .

  • Target Validation: Screen against kinase and GPCR panels to identify primary targets .

  • Prodrug Design: Modify the hydroxethyl group to enhance bioavailability .

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